Copper, isotope of mass 64
CAS No.: 13981-25-4
Cat. No.: VC1702873
Molecular Formula: Cu
Molecular Weight: 63.929764 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13981-25-4 |
---|---|
Molecular Formula | Cu |
Molecular Weight | 63.929764 g/mol |
IUPAC Name | copper-64 |
Standard InChI | InChI=1S/Cu/i1+0 |
Standard InChI Key | RYGMFSIKBFXOCR-IGMARMGPSA-N |
Isomeric SMILES | [64Cu] |
SMILES | [Cu] |
Canonical SMILES | [Cu] |
Introduction
Fundamental Properties of Copper-64
Copper-64 (64Cu) is an artificially produced radioisotope of copper with a mass number of 64, consisting of 29 protons and 35 neutrons in its atomic nucleus . Unlike the naturally occurring stable isotopes of copper (copper-63 and copper-65), copper-64 must be produced through nuclear reactions in reactors or biomedical cyclotrons. Its exact atomic mass is 63.929764 g/mol .
What distinguishes copper-64 from many other medical radioisotopes is its complex decay scheme involving three different routes:
Nuclear Decay Characteristics
Copper-64 has a half-life of 12.7 hours and undergoes decay through multiple pathways :
-
Positron emission (β+): 17.9% (to stable nickel-64)
-
Beta decay (β-): 39.0% (to stable zinc-64)
-
Electron capture (EC): 43.1% (to stable nickel-64)
-
Gamma radiation/internal conversion: 0.475%
The energy emissions associated with these decay processes are:
-
Beta minus particles: 0.579 MeV
-
Positrons: 0.653 MeV (maximum), 0.288 keV (average)
-
Gamma radiation: 1.35 MeV
This multi-modal decay profile gives copper-64 its versatility as both a diagnostic and therapeutic agent . The positron emissions enable positron emission tomography (PET) imaging, while the beta emissions provide therapeutic radiation doses at cellular levels .
Comparison with Other Copper Isotopes
Among copper's radioisotopes, copper-64 occupies a unique position due to its balanced decay properties and practical half-life. The table below presents a comparison of copper-64 with other clinically relevant copper isotopes:
Property | Copper-64 | Copper-63 | Copper-65 | Copper-67 |
---|---|---|---|---|
Mass (u) | 63.9297640 | 62.929598 | 64.927790 | 66.9277295 |
Stability | Radioactive | Stable | Stable | Radioactive |
Natural Abundance | None | 69.15% | 30.85% | None |
Half-life | 12.7 hours | Stable | Stable | 61.83 hours |
Decay Mode | β+, β-, EC | Stable | Stable | β-, γ |
Primary Use | Theranostic | Biological roles | Biological roles | Therapeutic |
Spin | 1+ | 3/2- | 3/2- | 3/2- |
The 12.7-hour half-life of copper-64 is particularly advantageous in medical applications . It is long enough to allow for synthesis, quality control, transportation to clinical sites, and imaging of slower biological processes, yet short enough to minimize unnecessary radiation exposure to patients .
Production Methods
The production of copper-64 requires sophisticated nuclear technology and can be achieved through several different methodologies. The choice of production route significantly impacts the purity, specific activity, and cost-effectiveness of the final product .
Cyclotron-Based Production
The most common and efficient method for producing high-specific-activity copper-64 involves cyclotron irradiation of enriched nickel-64 targets . The nuclear reaction pathway is:
64Ni(p,n)64Cu
This reaction involves bombarding a nickel-64 target with high-energy protons, causing a nuclear transformation where a proton enters the nucleus and a neutron is ejected, converting nickel-64 to copper-64 .
The process typically includes:
-
Preparation of an enriched nickel-64 target (typically 95-99% enriched)
-
Cyclotron irradiation with protons at energies of 14-16 MeV
-
Chemical separation of copper-64 from the target material
-
Purification to remove metal contaminants and ensure high specific activity
The specific activity achieved through this method can reach 121.5 GBq/µmol, making it suitable for high-sensitivity PET imaging applications .
Reactor-Based Production
Alternative production routes utilize nuclear reactors:
-
64Zn(n,p)64Cu reaction: This method uses high-energy neutrons to bombard zinc-64 targets . While this approach produces copper-64 with high specific activity, the yield is generally lower than cyclotron-based methods.
-
63Cu(n,γ)64Cu reaction: This thermal neutron capture reaction offers a simpler approach but results in copper-64 with low specific activity and limited yield , making it less desirable for medical applications requiring high sensitivity.
Target Systems and Purification
Advanced target systems have been developed to optimize copper-64 production. One innovative approach utilizes:
-
Gold target backing with a concave surface to enhance heat transfer during irradiation
-
Low-volume dissolution techniques (using <1 mL of hydrochloric acid)
-
Specialized ion-exchange purification processes with intermediate hydrochloric acid concentration steps to remove contaminants like cobalt-55
These refinements allow for production of copper-64 with minimal trace metal contamination and high molar activity, crucial for sensitive radiopharmaceutical applications .
Medical Applications
The unique combination of decay characteristics positions copper-64 as a valuable tool in nuclear medicine with applications spanning both diagnostics and therapy.
PET Imaging Applications
Copper-64's positron emissions enable high-resolution PET imaging with several advantages over conventional PET isotopes:
-
Extended imaging window: The 12.7-hour half-life allows for delayed imaging protocols that can capture biological processes occurring over longer timeframes .
-
Compatibility with biomolecules: Copper-64 can be attached to various targeting molecules including peptides, antibodies, and nanoparticles, enabling specific targeting of disease sites .
-
Hypoxia imaging: Copper-64-labeled diacetyl-bis(N4-methylthiosemicarbazone) (64Cu-ATSM) has shown particular promise for imaging hypoxic regions in tumors, providing valuable information about tumor biology and potential resistance to therapies .
-
Logistical advantages: The relatively long half-life allows for central production and distribution to multiple imaging sites, improving access to this advanced imaging technology .
Resolution measurements using standardized "Derenzo" phantoms have demonstrated that PET images acquired with copper-64 are comparable in quality to those obtained using fluorine-18, the most widely used PET radioisotope .
Therapeutic Applications
Beyond imaging, copper-64 offers therapeutic potential through its beta emissions and Auger electrons:
-
Combined diagnosis and therapy: The dual emission profile allows for initial imaging to confirm targeting followed by therapeutic delivery of radiation, all with the same radiopharmaceutical .
-
Local radiation dose: The beta emissions provide significant local therapeutic dose at the cellular level with a maximum energy of approximately 580 keV .
-
Auger electron emissions: In addition to beta emissions, copper-64 emits low-energy Auger electrons (approximately 0.79 electrons per decay with energies above 6 keV), which can cause significant DNA damage when the radioisotope is internalized by cells .
Theranostic Applications
The term "theranostic" refers to the combination of therapeutic and diagnostic capabilities in a single agent, and copper-64 exemplifies this concept:
-
Cancer applications: Copper-64 radiopharmaceuticals have shown promise in prostate cancer, glioblastoma, melanoma, and breast cancer .
-
Copper metabolism disorders: Due to copper's biological relevance, copper-64 can be used to study and potentially treat copper-associated diseases such as atherosclerosis and Alzheimer's disease .
-
Simple and complex forms: Copper-64 can be used in simple chemical forms (such as 64CuCl2) or attached to targeting molecules through chelation chemistry .
The FDA has recognized the potential of copper-64 radiopharmaceuticals, with 64Cu-ATSM receiving approval for investigational new drug status, enabling multicenter clinical trials .
Chemistry and Radiopharmaceutical Development
The development of effective copper-64 radiopharmaceuticals relies on sophisticated chelation chemistry to ensure stable binding and appropriate biodistribution.
Quality Control Parameters
Rigorous quality control is essential for copper-64 radiopharmaceuticals to ensure safety and efficacy:
-
Radionuclidic purity: Typically assessed through half-life measurements, gamma spectroscopy, and ion radiochromatography .
-
Radiochemical purity: Determined by chromatographic methods to ensure the copper-64 is in the desired chemical form.
-
Trace metal contamination: Measured by ion chromatography to detect non-radioactive metals that could compete with copper-64 for chelator binding sites .
-
Molar activity: Quantifies the amount of radioactivity per mole of compound, typically aiming for values above 50 GBq/µmol for optimal performance .
Standardization and Quality Assurance
The accurate measurement and standardization of copper-64 activity are critical for reproducible clinical outcomes and research.
Activity Standards
The National Institute of Standards and Technology (NIST) has established activity standards for copper-64 to ensure consistency in activity measurements :
-
Primary standardization: Achieved through live-timed anticoincidence counting (LTAC), with a total combined uncertainty of 0.51% on the activity measurement .
-
Confirmatory measurements: Additional verification performed through liquid scintillation counting techniques .
-
International harmonization: NIST's activity standard agrees with the standard from the UK's National Physical Laboratory to within 0.32% ± 0.51%, ensuring international consistency .
Calibration Challenges
The complex decay scheme of copper-64, particularly its large electron capture branch (approximately 44%), presents unique challenges for standardization :
-
Dose calibrator settings: NIST has determined that manufacturer-recommended dial settings for commercial dose calibrators typically result in measured activities that are 1.5% to 2.4% higher than the true values .
-
Custom calibration factors: Specialized calibration factors have been developed to ensure accurate activity measurements in clinical and research settings.
Current Research and Future Directions
Research on copper-64 continues to advance, opening new possibilities for its application in precision medicine.
Novel Production Methods
Innovations in production technology aim to improve efficiency and accessibility:
-
Liquid target systems: For small-scale production, liquid target systems offer cost-effective alternatives to solid targets, with simplified post-processing .
-
Hospital-based cyclotrons: Development of production methods compatible with lower-energy hospital cyclotrons has expanded access to copper-64 for clinical applications .
-
Recycling of enriched material: Given the high cost of enriched nickel-64, recycling methods have been developed to recover and reuse the target material, significantly reducing production costs .
Emerging Clinical Applications
Clinical research continues to expand the utility of copper-64:
-
Novel targeting strategies: Development of copper-64-labeled peptides, antibodies, and nanoparticles targeting specific biomarkers associated with cancer and other diseases .
-
Personalized medicine approaches: Using copper-64 imaging to select patients most likely to benefit from specific treatments, particularly in oncology .
-
Multimodal imaging: Combining copper-64 PET with other imaging modalities such as MRI through dual-labeled probes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume